AZ7550

Descripción general

Descripción

AZ 7550 es un metabolito activo del compuesto AZD9291, también conocido como osimertinib. AZ 7550 es conocido por su actividad inhibitoria contra el receptor del factor de crecimiento similar a la insulina 1 (IGF1R) y el receptor del factor de crecimiento epidérmico (EGFR). Ha demostrado un potencial significativo en el tratamiento del cáncer de pulmón de células no pequeñas, particularmente en casos donde las células cancerosas han desarrollado resistencia a los inhibidores del EGFR de primera generación .

Aplicaciones Científicas De Investigación

AZ 7550 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los inhibidores del EGFR y sus metabolitos.

Biología: Investigado por sus efectos en las vías de señalización celular y su potencial como agente terapéutico.

Medicina: Explorado por su potencial en el tratamiento del cáncer de pulmón de células no pequeñas y otros cánceres con mutaciones del EGFR.

Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas al EGFR y IGF1R

Mecanismo De Acción

AZ 7550 ejerce sus efectos inhibiendo la actividad del receptor del factor de crecimiento similar a la insulina 1 (IGF1R) y el receptor del factor de crecimiento epidérmico (EGFR). Se une a los sitios activos de estos receptores, evitando su activación y la posterior señalización. Esta inhibición conduce a la supresión de las vías de proliferación y supervivencia celular, lo que finalmente resulta en la muerte de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

AZ7550 interacts with various enzymes and proteins within the body. It is known to inhibit the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay with an IC50 of 1.6 μM . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in H1975 and PC-9 cells, as well as in LoVo cells expressing wild-type EGFR . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Temporal Effects in Laboratory Settings

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Metabolic Pathways

This compound is a substrate of cytochrome P450 enzymes and is primarily metabolized by CYP3A . The major metabolic pathway of this compound involves demethylation .

Transport and Distribution

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Subcellular Localization

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AZ 7550 involucra múltiples pasos, comenzando desde el compuesto padre AZD9291. El proceso típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de AZ 7550 se sintetiza a través de una serie de reacciones químicas que involucran la formación de los anillos de pirimidina e indol.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para lograr las propiedades químicas deseadas.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza y rendimiento

Métodos de Producción Industrial

La producción industrial de AZ 7550 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y técnicas de purificación avanzadas para garantizar una calidad y rendimiento consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones

AZ 7550 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: AZ 7550 puede oxidarse para formar varios metabolitos oxidados.

Reducción: Las reacciones de reducción pueden convertir AZ 7550 en formas reducidas con diferentes propiedades químicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran AZ 7550 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.

Agentes de sustitución: Como los halógenos y los agentes alquilantes.

Productos Mayores Formados

Comparación Con Compuestos Similares

Compuestos Similares

AZD9291 (Osimertinib): El compuesto padre de AZ 7550, conocido por su potente actividad inhibitoria del EGFR.

AZ 5104: Otro metabolito activo de AZD9291, con actividad inhibitoria similar contra el EGFR.

Gefitinib: Un inhibidor del EGFR de primera generación utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Erlotinib: Otro inhibidor del EGFR de primera generación con aplicaciones similares

Singularidad de AZ 7550

Su actividad contra líneas celulares de cáncer resistentes mejora aún más su potencial terapéutico .

Actividad Biológica

AZ7550 is an active metabolite of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of this compound is crucial for optimizing treatment regimens and managing adverse events (AEs) associated with osimertinib therapy. This article synthesizes findings from various studies to present a comprehensive overview of this compound's pharmacokinetics, efficacy, and safety profile.

Pharmacokinetics of this compound

This compound is produced through the demethylation of osimertinib's terminal amine and circulates in the bloodstream at approximately 10% of the parent compound's concentration. Notably, it exhibits a longer half-life compared to osimertinib, leading to higher accumulation in the body. This characteristic may influence both efficacy and toxicity profiles in patients undergoing treatment.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Longer than osimertinib |

| Circulation | ~10% of osimertinib levels |

| AUC (Area Under Curve) | Significant correlation with AEs |

Efficacy of this compound

This compound demonstrates comparable potency to osimertinib against wild-type EGFR, making it a relevant player in the therapeutic landscape for NSCLC. However, its efficacy against specific mutations, such as T790M, varies when compared to its counterpart AZ5104, which exhibits higher potency.

In Vitro and In Vivo Studies

- In Vitro Potency : Studies indicate that this compound maintains similar inhibitory effects on EGFR phosphorylation as osimertinib when tested against various kinases. However, it shows reduced potency against certain mutations compared to AZ5104 .

- In Vivo Efficacy : In murine models, this compound effectively inhibited tumor growth associated with EGFR mutations, supporting its role as a significant metabolite in therapeutic contexts .

Adverse Events Associated with this compound

The relationship between this compound exposure and AEs has been explored in various studies. An observational study involving 53 patients receiving osimertinib revealed significant associations between higher AUC values of this compound and the occurrence of grade ≥ 2 paronychia and anorexia .

Notable Adverse Events

| Adverse Event | Association with this compound |

|---|---|

| Paronychia | p = 0.043 |

| Anorexia | p = 0.011 |

| Diarrhea | p = 0.026 (osimertinib) |

| Severe AEs | Correlated with genetic polymorphisms |

Case Studies and Clinical Observations

Several case studies highlight the clinical relevance of monitoring this compound levels during osimertinib therapy. For instance, patients exhibiting severe AEs were found to have elevated levels of both AZ5104 and this compound, suggesting that therapeutic drug monitoring (TDM) could be beneficial for managing toxicity .

Propiedades

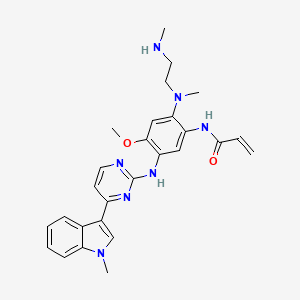

IUPAC Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCWKZRGJYPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104157 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-99-0 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.